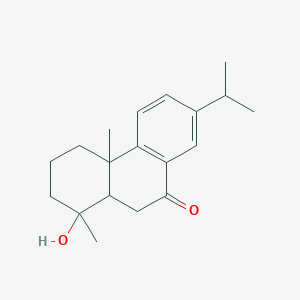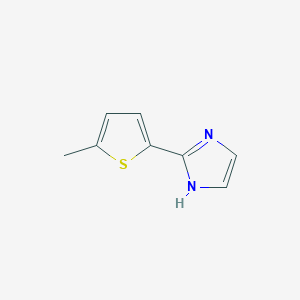
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethoxy group imparts significant stability and lipophilicity to the compound, making it a valuable candidate for various applications in medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine typically involves the introduction of the trifluoromethoxy group into the benzofuran ring. One common method involves the trifluoromethoxylation of aromatic compounds using reagents such as trifluoromethyl ethers. The reaction conditions often include the use of strong bases and specific solvents to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Applications De Recherche Scientifique
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a lead compound in drug discovery efforts due to its unique pharmacophore.
Agrochemicals: It is used in the development of new agrochemical products with improved stability and efficacy.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as liquid crystal displays and fluoropolymers.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, similar compounds have been shown to inhibit specific enzymes or modulate receptor activity, which can have therapeutic implications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzothiazole: This compound shares the trifluoromethoxy group and has similar applications in medicinal chemistry.
Uniqueness
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine is unique due to its specific chemical structure, which combines the trifluoromethoxy group with the benzofuran ring. This combination imparts distinct properties that make it valuable for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C9H8F3NO2 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2 |
Clé InChI |
DLLOGGPSRBCEGD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)
![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)





![1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea](/img/structure/B12290875.png)

![5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-hydroxy-, (9R)-](/img/structure/B12290881.png)

